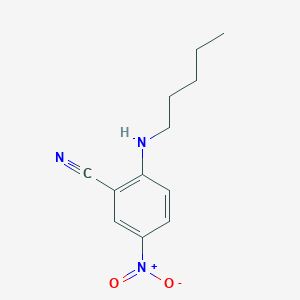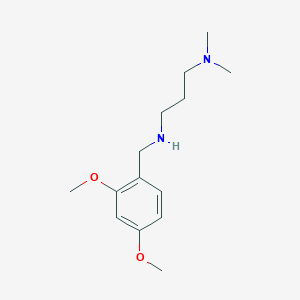
N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
Descripción general
Descripción
“N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine” seems to be a complex organic compound. The closest related compound I found is “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH”, which is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
While specific synthesis methods for “N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine” were not found, a related compound, “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH”, involves the use of 2,4-dimethoxybenzyl groups for N-protection of O-aryl sulfamates .
Aplicaciones Científicas De Investigación
Schiff Base Compounds Derived from Dimethoxybenzaldehyde
The Schiff base compounds, including those derived from dimethoxybenzaldehyde, such as N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, have been synthesized and characterized to explore their crystal structures. These compounds exhibit interesting properties due to the planarity of the imino group with adjacent benzene rings, which could be pertinent in the development of new materials or molecular architectures for catalysis or as ligands in coordination chemistry (Khalaji et al., 2013).
Magnetic Properties of Complexes
Research on dinuclear complexes involving Schiff base ligands suggests potential applications in the field of magnetism and material science. For instance, studies on the magnetic properties of [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n have provided insights into the antiferromagnetic and weak 3-D ferromagnetic behaviors of these compounds, which could be leveraged in designing new magnetic materials or in spintronics (Ribas et al., 1994).
Catalytic Applications
The exploration of Schiff base complexes with metal ions has shown promising catalytic activities. For example, Mn(III)-Schiff base-dicyanamide complexes have been synthesized and analyzed for their catalytic performance in peroxidase mimicking reactions, indicating their potential use in biochemical applications or as catalysts in organic transformations (Bermejo et al., 2017).
Electrochemical and Electrochromic Properties
The integration of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine related units into polymeric frameworks has been studied for their electrochemical and electrochromic properties. Such polymers, particularly those containing triphenylamine moieties, exhibit excellent stability and performance as electrochromic materials, suggesting applications in smart windows, displays, and other electro-optic devices (Liou & Chang, 2008).
Synthesis and Structural Characterization
The synthesis and structural elucidation of complexes containing N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine and its analogs provide foundational knowledge for the development of new materials with tailored properties. Studies focusing on the crystal structure and interactions within these complexes contribute to the broader understanding of molecular design principles for specific functionalities (Nielson & Waters, 2010).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)10-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECSZWXESTQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


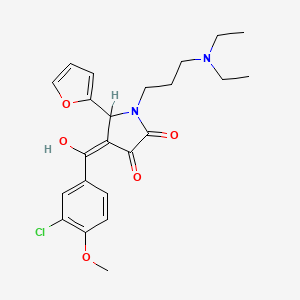
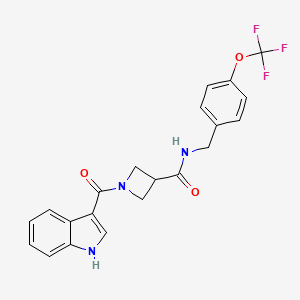
![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)
![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)
![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)

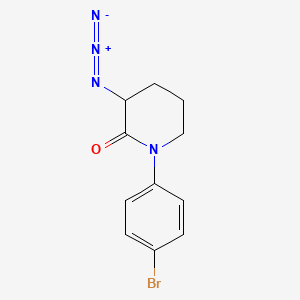
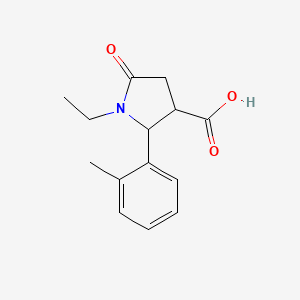
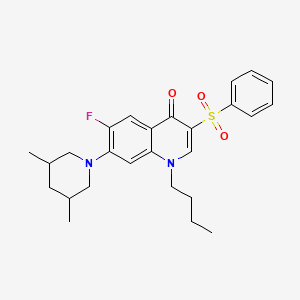
![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)
![3,4-diethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2792963.png)
![(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792964.png)
